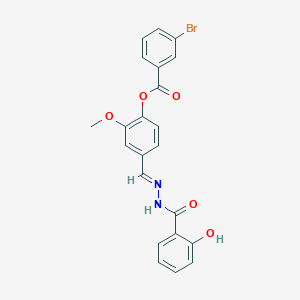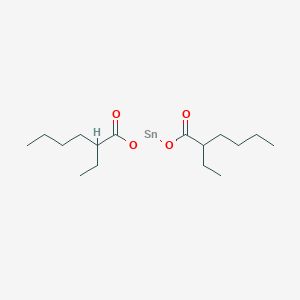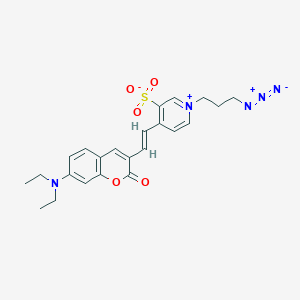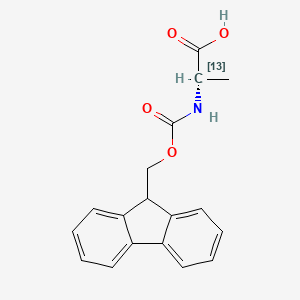
L-lysine-N-15N hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-lysine-N-15N hydrochloride is a stable isotope-labeled compound of L-lysine, an essential amino acid. The compound is labeled with nitrogen-15, a non-radioactive isotope of nitrogen, which makes it useful in various scientific research applications. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-lysine-N-15N hydrochloride can be synthesized through the fermentation of bacteria that have been genetically modified to incorporate nitrogen-15 into their metabolic processes. The bacteria are cultured in a medium containing nitrogen-15 labeled ammonium salts, which they use to synthesize L-lysine. The L-lysine is then extracted and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The genetically modified bacteria are grown in large bioreactors, and the L-lysine produced is purified and converted to the hydrochloride form through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions: L-lysine-N-15N hydrochloride can undergo various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form L-lysine aldehyde or L-lysine ketone.
Reduction: Reduction reactions can convert L-lysine aldehyde back to L-lysine.
Substitution: The amino groups in L-lysine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: L-lysine aldehyde, L-lysine ketone.
Reduction Products: L-lysine.
Substitution Products: Various L-lysine derivatives depending on the substituent used.
Scientific Research Applications
L-lysine-N-15N hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen incorporation and amino acid metabolism.
Biology: Employed in protein labeling for mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate protein structure and function.
Medicine: Utilized in studies related to amino acid metabolism and its role in various diseases.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes.
Mechanism of Action
L-lysine-N-15N hydrochloride exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The nitrogen-15 label allows researchers to track the incorporation and metabolism of L-lysine in biological systems. This helps in understanding the pathways and molecular targets involved in amino acid metabolism.
Comparison with Similar Compounds
L-lysine-13C6 hydrochloride: Labeled with carbon-13, used for similar applications in metabolic studies.
L-lysine-15N2 hydrochloride: Labeled with two nitrogen-15 atoms, providing higher sensitivity in detection.
L-lysine-2-15N hydrochloride: Labeled with nitrogen-15 at a specific position, used for detailed metabolic studies.
Uniqueness: L-lysine-N-15N hydrochloride is unique due to its specific labeling with nitrogen-15, which provides a non-radioactive and stable isotope for tracing nitrogen metabolism. This makes it particularly useful in studies where nitrogen incorporation and metabolism are of interest.
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i8+1; |
InChI Key |
BVHLGVCQOALMSV-WWQACITASA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2].Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
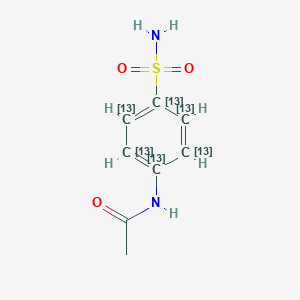
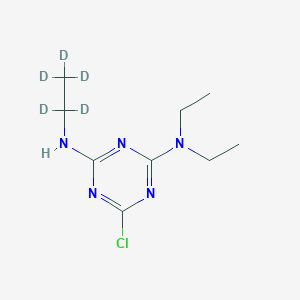

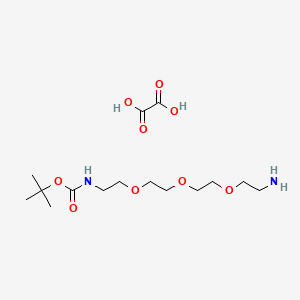
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
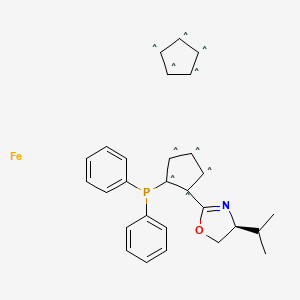
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
